molecular formula C20H23N5O2 B2729353 1,6,7-trimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887455-73-4

1,6,7-trimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2729353
CAS RN: 887455-73-4
M. Wt: 365.437
InChI Key: CENJBTPADGCAGQ-UHFFFAOYSA-N
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Description

1,6,7-trimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as MRS1477 and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

  • Mesoionic Purinone Analogs : A study focused on the synthesis and properties of mesoionic 5‐substituted‐6‐methylimidazo[1,2‐c]pyrimidine‐2,7‐diones, which are analogs of purine-2,8-dione. These compounds were found to exist predominantly in a specific tautomeric form and undergo hydrolytic ring-opening reactions. This research provides foundational knowledge on the chemical behavior and synthetic routes of closely related imidazo purine diones (Coburn & Taylor, 1982).

  • Biological Evaluation for Antidepressant Agents : Another study synthesized and evaluated a series of derivatives for their serotonin receptor affinity and phosphodiesterase inhibitor activity. It identified compounds with potential as antidepressants based on their receptor ligand properties and metabolic stability, demonstrating the therapeutic potential of these compounds in mood disorders (Zagórska et al., 2016).

Potential Therapeutic Applications

  • Antiviral Activity : Imidazo[1,2-a]-s-triazine nucleosides, including guanine, guanosine, and guanosine monophosphate analogs, were synthesized and tested against various viruses, showing moderate activity against rhinoviruses at non-toxic dosage levels. This indicates the potential of imidazo purine derivatives in antiviral therapies (Kim et al., 1978).

  • A3 Adenosine Receptor Antagonists : Compounds with an additional fused ring on the xanthine nucleus, including imidazo[2,1-f]purine-2,4-diones, have shown antagonistic activity towards the A3 adenosine receptors, with significant potency and selectivity. This suggests their potential use in treating conditions related to adenosine receptor dysregulation (Baraldi et al., 2005).

properties

IUPAC Name

4,7,8-trimethyl-6-(3-methylphenyl)-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-6-10-23-18(26)16-17(22(5)20(23)27)21-19-24(13(3)14(4)25(16)19)15-9-7-8-12(2)11-15/h7-9,11H,6,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENJBTPADGCAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC(=C4)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,7-trimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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